molecular formula C9H8N2O2 B2685699 8-Hydroxy-2-methyl-1,2-dihydrophthalazin-1-one CAS No. 2060047-92-7

8-Hydroxy-2-methyl-1,2-dihydrophthalazin-1-one

Cat. No.: B2685699
CAS No.: 2060047-92-7
M. Wt: 176.175
InChI Key: QZBUAVLYVSJEFY-UHFFFAOYSA-N
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Description

8-Hydroxy-2-methyl-1,2-dihydrophthalazin-1-one is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.175. The purity is usually 95%.
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Biological Activity

8-Hydroxy-2-methyl-1,2-dihydrophthalazin-1-one (CAS No. 2060047) is a compound of increasing interest in pharmaceutical and biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.

The molecular formula of this compound is C9H8N2O2C_9H_8N_2O_2, and it possesses a molecular weight of approximately 164.17 g/mol. The compound features a hydroxyl group at the 8-position and a methyl group at the 2-position of the phthalazine ring, which is critical for its biological activity.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties. For instance, it has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Anticancer Properties

Recent investigations indicate that this compound may act as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as HT-29 (colon cancer) and COLO-205 (colorectal cancer). The compound's cytotoxicity was assessed using IC50 values, revealing promising results compared to standard chemotherapeutics.

Cell LineIC50 (μM)Reference
HT-293.38
COLO-20510.55

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit key inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity suggests a therapeutic role in conditions characterized by chronic inflammation.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to reduced cell proliferation in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : It could modulate ROS levels within cells, contributing to its cytotoxic effects on malignant cells.
  • Apoptosis Induction : By activating apoptotic pathways, the compound promotes programmed cell death in targeted cells.

Case Studies

Case Study 1: Anticancer Efficacy
A study examined the effects of this compound on HT-29 and COLO-205 cell lines. The results indicated significant cytotoxicity with an IC50 value of 3.38 μM for HT-29 cells, suggesting that the compound effectively inhibits cancer cell growth through apoptosis induction.

Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics, highlighting its potential as a new antimicrobial agent.

Properties

IUPAC Name

8-hydroxy-2-methylphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-9(13)8-6(5-10-11)3-2-4-7(8)12/h2-5,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBUAVLYVSJEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CC=C2O)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.